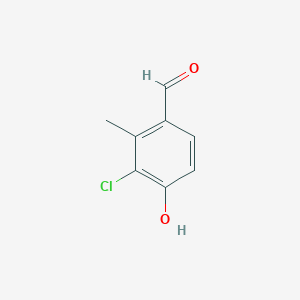

3-Chloro-4-hydroxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO2 |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

3-chloro-4-hydroxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H7ClO2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-4,11H,1H3 |

InChI Key |

ZNCITVQPORVBDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Retrosynthetic Disconnection Analysis of 3-Chloro-4-hydroxy-2-methylbenzaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the introduction of the formyl group (-CHO), which is a common strategy for benzaldehyde (B42025) synthesis.

The most logical disconnection is at the C-C bond between the aromatic ring and the formyl group. This leads to a key intermediate, a substituted phenol (B47542), and a formylating agent. The directing effects of the substituents on the phenol are crucial for the regioselectivity of the formylation step. In this case, the hydroxyl group is a strong activating and ortho-, para- directing group.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Disconnection of this compound

This analysis suggests that a suitable starting material would be 3-chloro-2-methylphenol (B1584042) . The synthesis would then involve a regioselective formylation reaction to introduce the aldehyde group at the C4 position, para to the hydroxyl group. The hydroxyl group's strong activating and directing effect, combined with the steric hindrance from the adjacent methyl and chloro groups, would favor formylation at the less hindered C4 and C6 positions. The electronic effects of the chloro and methyl groups would also influence the final regiochemical outcome.

Classical and Established Synthetic Pathways to this compound

Several classical methods are well-established for the synthesis of hydroxybenzaldehydes. These typically involve multi-step sequences starting from simple aromatic precursors and employing regioselective formylation and other functional group manipulations.

Multi-Step Synthesis from Readily Available Aromatic Precursors

A common strategy involves the sequential functionalization of a simpler aromatic molecule. A hypothetical multi-step synthesis starting from a readily available precursor like o-cresol (B1677501) (2-methylphenol) could be envisioned. This would involve controlled chlorination followed by formylation. The order of these steps is critical to ensure the desired substitution pattern.

Starting with 2-methylphenol, chlorination would likely lead to a mixture of isomers. Separation of the desired 3-chloro-2-methylphenol would be a necessary step. Subsequent formylation of this intermediate would then yield the target molecule. The conditions for each step would need to be carefully controlled to maximize the yield of the desired product.

Regioselective Formylation Reactions on Substituted Phenols

The key step in the proposed synthesis is the regioselective formylation of 3-chloro-2-methylphenol. Several classical named reactions are suitable for this transformation, with the choice of method influencing the yield and regioselectivity.

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. niscpr.res.inchemistrysteps.comorganic-chemistry.org For phenols, this reaction is generally effective. The hydroxyl group directs the formylation primarily to the para position. The reaction proceeds through the formation of an iminium salt, which is then hydrolyzed to the aldehyde. chemistrysteps.com

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. jocpr.comsemanticscholar.org This method is also known for its ortho-selectivity to the hydroxyl group, but para-formylation can occur if the ortho positions are blocked or sterically hindered, which is relevant in the case of 3-chloro-2-methylphenol. jocpr.com

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then reacts with the phenoxide ion to introduce the formyl group, predominantly at the ortho position. While a classic method, it often suffers from moderate yields and the formation of byproducts.

The expected major product from the formylation of 3-chloro-2-methylphenol using these methods would be this compound, due to the strong directing effect of the hydroxyl group to the para position and the steric hindrance at the ortho positions.

Table 1: Comparison of Classical Formylation Reactions for Phenols This table presents representative data for formylation reactions on substituted phenols, analogous to the synthesis of this compound.

| Reaction | Formylating Agent | Typical Conditions | Typical Yields | Regioselectivity |

| Vilsmeier-Haack | DMF/POCl₃ | 0°C to 100°C | 50-80% | Primarily para to -OH |

| Duff Reaction | Hexamethylenetetramine | Acidic, heat | 15-50% | Primarily ortho to -OH; para if ortho is blocked |

| Reimer-Tiemann | Chloroform/Base | Basic, heat | 20-60% | Primarily ortho to -OH |

Halogenation and Methylation Techniques for Aromatic Functionalization

The synthesis of the key intermediate, 3-chloro-2-methylphenol, relies on established halogenation and potentially methylation techniques. If starting from a simpler precursor like phenol, a multi-step process involving Friedel-Crafts alkylation (methylation) followed by regioselective chlorination would be required.

The direct chlorination of 2-methylphenol can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired monochlorinated product.

Advanced and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, advanced catalytic protocols offer significant advantages over classical methods.

Catalytic Synthesis Protocols for Enhanced Selectivity and Yield

Recent research has focused on the development of catalytic methods for the formylation of phenols, which can offer higher yields and improved regioselectivity under milder reaction conditions.

One promising approach involves the use of a magnesium chloride-triethylamine system with paraformaldehyde as the formylating agent. mdma.ch This method has been shown to be highly effective for the ortho-formylation of a variety of phenols. mdma.ch While typically ortho-directing, the substitution pattern of 3-chloro-2-methylphenol could potentially direct formylation to the para position. This method is attractive due to the use of relatively inexpensive and less hazardous reagents.

Table 2: Example of MgCl₂-Mediated Formylation of a Substituted Phenol This table illustrates typical conditions for the ortho-formylation of a substituted phenol, which could be adapted for the synthesis of the target molecule.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-tert-Butylphenol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile (B52724) | Reflux | 4 | 91 |

The development of transition-metal-catalyzed C-H activation and formylation reactions is another active area of research. While specific examples for the synthesis of this compound using these methods are not yet widely reported, the general principles suggest that such approaches could provide highly efficient and selective routes in the future.

Green Chemistry Principles Applied to this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Traditional synthesis routes for substituted hydroxybenzaldehydes, such as the Reimer-Tiemann reaction, often rely on chlorinated solvents like chloroform and generate significant waste, presenting a high environmental burden.

In applying green chemistry principles to the synthesis of this compound, several areas can be targeted for improvement. A key principle is the use of safer solvents and auxiliaries. organic-chemistry.org Research into related formylation reactions has demonstrated the utility of environmentally benign solvents like ethanol (B145695) or even water, which can replace hazardous volatile organic compounds (VOCs). organic-chemistry.org Another core principle is the use of catalytic reagents over stoichiometric ones. organic-chemistry.org For instance, a greener approach to the formylation of the precursor, 2-chloro-6-methylphenol (B1203925), could involve a magnesium chloride-mediated ortho-formylation using paraformaldehyde, which avoids the use of noxious reagents and often provides high regioselectivity. orgsyn.org Furthermore, energy efficiency can be improved by employing alternative energy sources like microwave irradiation or mechanochemistry, which can accelerate reaction rates and reduce thermal energy consumption. nih.gov

The following table provides a comparative analysis of a hypothetical traditional synthesis versus a potential greener alternative, evaluated against key green chemistry metrics.

| Metric | Hypothetical Traditional Method (e.g., Reimer-Tiemann) | Potential Green Chemistry Approach |

| Formylating Agent | Chloroform (toxic, ozone-depleting) | Paraformaldehyde (less hazardous solid) |

| Solvent | Chloroform, Water | Ethanol, Acetonitrile, or solvent-free |

| Catalyst/Reagent | Stoichiometric strong base (e.g., NaOH) | Catalytic MgCl₂ with stoichiometric base (e.g., Et₃N) orgsyn.org |

| Energy Input | Prolonged heating under reflux | Room temperature or mild heating; potential for microwave assist nih.gov |

| Atom Economy | Low, due to formation of salts and byproducts | Higher, with fewer byproducts |

| Waste Profile | Significant chlorinated and alkaline waste streams | Reduced solvent and salt waste |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. neuroquantology.comnih.gov These benefits are particularly relevant for the synthesis of this compound, especially if the chosen reaction pathway is highly exothermic or involves hazardous intermediates.

Translating the synthesis to a continuous flow process would involve pumping streams of the reactants, such as 2-chloro-6-methylphenol and the formylating agent, through a heated tube or microreactor. nih.gov The superior heat and mass transfer characteristics of flow reactors allow for precise temperature control, minimizing the formation of impurities and improving selectivity. nih.gov This is crucial for reactions like aromatic formylations, which can be sensitive to temperature fluctuations.

Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous materials present at any given moment. researchgate.net The scalability of a continuous process is often more straightforward than for a batch reaction; instead of using larger, more difficult-to-manage reactors, production can be increased by running the flow system for longer durations or by "numbering-up" (running multiple reactors in parallel). nih.gov This approach bridges the gap between laboratory-scale discovery and industrial production. nih.gov

The table below contrasts the key operational parameters of a batch versus a continuous flow approach for this synthesis.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Poor; potential for thermal runaway in large vessels | Excellent; precise temperature control, enhanced safety nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent | Highly efficient and reproducible mixing nih.gov |

| Safety | Large quantities of reagents handled at once | Small reaction volumes minimize risk researchgate.net |

| Scalability | Complex; requires re-optimization for larger reactors | Linear scalability by time or parallelization nih.gov |

| Reaction Time | Often several hours to days | Typically seconds to minutes researchgate.net |

| Product Consistency | Potential for batch-to-batch variability | High consistency and quality control |

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The synthesis of this compound hinges on the formylation of an appropriately substituted aromatic precursor, most plausibly 2-chloro-6-methylphenol. This transformation is a classic example of an electrophilic aromatic substitution reaction. byjus.com The hydroxyl group of the phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mlsu.ac.inquora.com

Using the Reimer-Tiemann reaction as a model, the mechanism proceeds through several distinct steps:

Generation of the Electrophile : In the presence of a strong base like sodium hydroxide, chloroform is deprotonated to form the trichloromethanide anion (:CCl₃⁻). This anion rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). mlsu.ac.in

Electrophilic Attack : The phenol is deprotonated by the base to form a phenoxide ion. The high electron density of the phenoxide ring makes it highly susceptible to electrophilic attack. byjus.com The dichlorocarbene attacks the ring, typically at the position ortho to the hydroxyl group due to chelation effects, but attack at the para position is also possible. In the case of 2-chloro-6-methylphenol, both ortho positions are blocked, so the attack is strongly directed to the C4 position, which is para to the powerful hydroxyl activating group.

Rearomatization and Hydrolysis : After the carbene adds to the ring, the intermediate undergoes tautomerization to restore aromaticity, resulting in a dichloromethyl group attached to the ring. The presence of the aqueous base then facilitates the hydrolysis of the dichloromethyl group to the final aldehyde functionality, yielding the this compound product.

The regioselectivity of the reaction is governed by the cumulative electronic and steric effects of the substituents on the benzene (B151609) ring. The hydroxyl group is the most powerful activating ortho-, para-director, making the C4 position the most electron-rich and sterically accessible site for the electrophile.

Process Optimization and Scale-Up Considerations for Laboratory and Pilot Production

Optimizing the synthesis of this compound involves systematically varying key reaction parameters to maximize yield and purity while minimizing costs and environmental impact. In a laboratory setting, a Design of Experiments (DoE) approach can be employed to efficiently map the reaction space.

Key parameters for optimization include:

Temperature : Affects reaction rate and selectivity.

Reactant Stoichiometry : The molar ratio of the phenol precursor, formylating agent, and base is critical.

Concentration : Can influence reaction kinetics and product solubility.

Reaction Time / Residence Time (for flow) : Ensures complete conversion without product degradation.

Solvent Choice : Impacts solubility, reaction rate, and downstream processing.

The following table outlines a hypothetical set of parameters that could be investigated for process optimization.

| Parameter | Range Low | Range High | Potential Impact on Outcome |

| Temperature (°C) | 40 | 80 | Higher temps may increase rate but decrease selectivity. |

| Molar Ratio (Base:Phenol) | 2:1 | 5:1 | Affects phenoxide and electrophile formation; excess may cause side reactions. |

| Concentration (Phenol) | 0.1 M | 1.0 M | Higher concentration increases throughput but may pose solubility or heat transfer issues. |

| Residence Time (min, Flow) | 2 | 20 | Must be sufficient for completion but short enough to prevent degradation. |

When scaling the process from the laboratory to a pilot plant, several challenges must be addressed. In a batch process, maintaining efficient heat transfer and mixing becomes progressively more difficult in larger vessels. The risk of thermal runaway with exothermic formylation reactions increases significantly. For continuous flow processes, scale-up is more direct, but challenges can include maintaining consistent flow rates, managing pressure drops in longer or larger reactors, and preventing clogging if solid byproducts are formed. nih.gov Downstream processing, including extraction, crystallization, and purification, must also be adapted to handle larger volumes of material efficiently.

Advanced Structural Elucidation and Conformational Analysis of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde

High-Resolution Spectroscopic Characterization Techniques

A complete spectroscopic characterization is fundamental to confirming the molecular structure and understanding the electronic environment of the atoms within 3-Chloro-4-hydroxy-2-methylbenzaldehyde.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

To date, no published ¹H NMR or ¹³C NMR spectra for this compound could be located. Such data would be essential for providing a definitive assignment of the chemical shifts and coupling constants for each proton and carbon atom.

For a conclusive analysis, the following data would be required:

¹H NMR Data: Chemical shifts (δ) for the aldehydic proton, the two aromatic protons, the hydroxyl proton, and the methyl protons. Coupling constants (J) would reveal the connectivity between the aromatic protons.

¹³C NMR Data: Chemical shifts (δ) for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the methyl carbon.

An interactive data table summarizing these findings would be structured as follows:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CHO | Data not available | Data not available |

| -CH₃ | Data not available | Data not available |

| C1 (-CHO) | N/A | Data not available |

| C2 (-CH₃) | N/A | Data not available |

| C3 (-Cl) | N/A | Data not available |

| C4 (-OH) | N/A | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| -OH | Data not available | N/A |

Vibrational Spectroscopies (Infrared and Raman) for Functional Group Identification and Band Assignments

Experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. These techniques are crucial for identifying the characteristic vibrational modes of the molecule's functional groups.

A detailed vibrational analysis would involve the assignment of specific bands to the following stretching and bending modes:

O-H stretch: From the hydroxyl group.

C-H stretch: From the aldehyde and methyl groups.

C=O stretch: From the aldehyde carbonyl group.

C-C stretch: Within the aromatic ring.

C-Cl stretch: For the chloro substituent.

Various bending vibrations (in-plane and out-of-plane).

A summary of these expected vibrational frequencies would be presented in a table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | Data not available |

| C=O (Aldehyde) | Stretching | Data not available |

| C-H (Aldehyde) | Stretching | Data not available |

| C-H (Aromatic) | Stretching | Data not available |

| C-H (Methyl) | Asymmetric/Symmetric Str. | Data not available |

| C=C (Aromatic) | Stretching | Data not available |

| C-Cl | Stretching | Data not available |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular weight and elemental composition (C₈H₇ClO₂), has not been published for this compound. Furthermore, no studies detailing its fragmentation pathways under mass spectrometric analysis are available. Such an analysis would identify key fragment ions, providing further structural confirmation.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

No crystallographic data for this compound exists in the Cambridge Structural Database (CSD) or other public repositories. A crystal structure would provide invaluable insight into the intermolecular forces that govern its solid-state assembly, such as:

Hydrogen Bonding: Likely involving the hydroxyl group as a donor and the carbonyl oxygen or chlorine atom as an acceptor.

Halogen Bonding: Potential interactions involving the chlorine atom as a Lewis acid.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Conformational Analysis in the Crystalline State and Polymorphism Studies

Without a crystal structure, the preferred conformation of the aldehyde and hydroxyl groups relative to the aromatic ring in the solid state remains unknown. Furthermore, there is no information regarding whether this compound exhibits polymorphism—the ability to exist in multiple crystalline forms.

Co-crystallization and Supramolecular Assembly Principles

The principles of co-crystallization and supramolecular assembly are centered around the predictable and reliable formation of non-covalent interactions between molecules to form a well-ordered crystalline structure. For this compound, the key functional groups that would dictate its supramolecular behavior are the hydroxyl (-OH), aldehyde (-CHO), chloro (-Cl), and methyl (-CH₃) groups attached to the benzene (B151609) ring.

The hydroxyl and aldehyde groups are particularly significant due to their ability to form strong hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor. This combination can lead to the formation of robust supramolecular synthons, which are structural units formed via non-covalent interactions. Common synthons involving these functional groups include O-H···O=C hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks.

In the absence of a crystal structure for this compound, we can look at the crystallographic data of a related compound, 3-Chloromethyl-2-hydroxybenzaldehyde, to understand potential intermolecular interactions. nih.gov In this analogous structure, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl and aldehyde groups. nih.gov This type of intramolecular hydrogen bonding is a common feature in ortho-hydroxybenzaldehydes and significantly influences the conformation of the molecule. While the target compound has a different substitution pattern, the potential for both intra- and intermolecular hydrogen bonding remains a key aspect of its supramolecular assembly.

The table below summarizes the crystallographic data for 3-Chloromethyl-2-hydroxybenzaldehyde, providing an example of the type of structural information that would be crucial for a detailed analysis of the target compound. nih.gov

| Parameter | Value for 3-Chloromethyl-2-hydroxybenzaldehyde |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 4.483(6) Å, b = 12.521(18) Å, c = 13.71(2) Å |

| Volume | 769.6(19) ų |

| Z | 4 |

| Key Interactions | Intramolecular O-H···O hydrogen bond |

Data sourced from the Cambridge Crystallographic Data Centre, CCDC 896336. nih.gov

Electronic Absorption and Emission Spectroscopies for Electronic Structure Probing

Electronic absorption and emission spectroscopies are powerful tools for probing the electronic structure of molecules. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower energy molecular orbitals to higher energy ones, while emission (fluorescence or phosphorescence) occurs when these excited electrons relax back to lower energy states.

For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons on the oxygen atoms of the hydroxyl and aldehyde groups. The primary electronic transitions anticipated are π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic systems. The substitution on the benzene ring will influence the energy of these transitions. The hydroxyl and methyl groups are electron-donating, which generally causes a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The chloro and aldehyde groups are electron-withdrawing, which can have a more complex effect, but typically also results in a red shift compared to unsubstituted benzene.

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are typically of lower intensity (small ε) and occur at longer wavelengths compared to the π → π* transitions.

Theoretical studies on benzaldehyde (B42025) have shown that the lowest energy absorption band is due to an n → π* transition, followed by π → π* transitions at higher energies. researchgate.netacs.org The substitution pattern in this compound will modulate the energies of these transitions.

The emission properties (fluorescence) of this compound would be related to the nature of its lowest excited singlet state. If the lowest excited state is of n,π* character, the fluorescence quantum yield is often low due to efficient intersystem crossing to the triplet state. If the lowest excited state is of π,π* character, the fluorescence is generally more intense. The presence of the chloro group (a heavy atom) could also enhance intersystem crossing and potentially lead to phosphorescence at low temperatures.

The following table presents theoretical calculation data for the electronic transitions of the parent molecule, benzaldehyde, which serves as a foundational reference. researchgate.net

| Transition | Excitation Energy (eV) | Character |

| S₀ → S₁ | 3.71 | n → π |

| S₀ → S₂ | 4.33 | π → π |

| S₀ → S₃ | 4.89 | π → π* |

Data from theoretical calculations on benzaldehyde. researchgate.net

Chiroptical Spectroscopy (if applicable for derivatives or chiral synthetic intermediates)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, through the synthesis of a derivative or as a chiral synthetic intermediate, then chiroptical spectroscopy would become a vital tool for its stereochemical analysis.

For instance, if the aldehyde group were to react with a chiral amine to form a chiral imine, the resulting product would be optically active. The CD spectrum of such a derivative would show positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and intensity of these Cotton effects can be related to the absolute configuration of the chiral center(s).

The synthesis of chiral derivatives of benzaldehydes is a common strategy in asymmetric synthesis. For example, chiral Schiff base ligands can be prepared by reacting a substituted benzaldehyde with a chiral diamine. nih.govresearchgate.net These chiral ligands can then be used in catalysis. The chiroptical properties of these ligands are essential for characterizing them and understanding their behavior in asymmetric reactions.

In a hypothetical chiral derivative of this compound, the electronic transitions discussed in the previous section (π → π* and n → π*) would give rise to CD signals. The spatial arrangement of the substituents around the chiral center would determine the sign and magnitude of these signals. Theoretical calculations of CD spectra can be a powerful aid in assigning the absolute configuration of such chiral derivatives.

The principles of chiroptical spectroscopy are based on the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu This differential absorption is a consequence of the interaction of the helical electric and magnetic fields of circularly polarized light with the chiral arrangement of atoms in the molecule.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Ring System

The benzene (B151609) ring of 3-Chloro-4-hydroxy-2-methylbenzaldehyde is susceptible to electrophilic aromatic substitution, where an incoming electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is directed by the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, meaning they increase the electron density of the ring, particularly at the positions ortho and para to them, making these sites more attractive to electrophiles. Conversely, the aldehyde (-CHO) and chloro (-Cl) groups are deactivating and meta-directing (with the exception of halogens, which are deactivating but ortho-, para-directing), withdrawing electron density from the ring.

In the case of this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence. The positions ortho and para to the hydroxyl group are C3 and C5. Since C3 is already substituted with a chlorine atom, the primary sites for electrophilic attack are the C5 and, to a lesser extent, the C1 positions (relative to the hydroxyl group). However, the aldehyde group at C2 and the methyl group at C6 sterically hinder attack at the C1 and C5 positions, respectively. Therefore, the outcome of electrophilic aromatic substitution reactions on this molecule will be a result of the complex interplay between these electronic and steric factors.

Table 1: Directing Effects of Substituents on the Benzaldehyde Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 4 | Activating (Resonance) | Ortho, Para |

| -CH₃ | 2 | Activating (Inductive) | Ortho, Para |

| -CHO | 1 | Deactivating (Resonance & Inductive) | Meta |

| -Cl | 3 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

Nucleophilic Addition and Condensation Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. This reactivity allows for a variety of addition and condensation reactions, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Formation of Imines, Oximes, and Hydrazones

This compound readily reacts with primary amines, hydroxylamine (B1172632), and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves the attack of the nitrogen nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which then dehydrates to yield the C=N double bond. These reactions are typically catalyzed by a small amount of acid.

General Reaction Scheme:

Imines: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Oximes: R-CHO + NH₂OH ⇌ R-CH=NOH + H₂O

Hydrazones: R-CHO + H₂N-NH-R' ⇌ R-CH=N-NH-R' + H₂O

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. This compound can serve as the aldehyde component in this reaction.

The mechanism begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to yield a stable α,β-unsaturated product. Common active methylene compounds used in this reaction include malononitrile (B47326) and ethyl cyanoacetate. The choice of base is crucial and often includes weak amines like piperidine (B6355638) or pyridine (B92270) to avoid self-condensation of the aldehyde.

Table 2: Examples of Knoevenagel Condensation with Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Benzaldehyde | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate |

| 4-Hydroxybenzaldehyde | Malononitrile | NiCu@MWCNT | 2-(4-Hydroxybenzylidene)malononitrile |

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, highlighting the versatility of this functional group in organic synthesis.

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the other functional groups on the aromatic ring. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions, and silver oxide (Ag₂O), often used in the Tollens' test. Industrially, catalytic oxidation processes using molecular oxygen in the presence of metal catalysts are often favored for their efficiency and environmental benefits. The product of this oxidation is 3-chloro-4-hydroxy-2-methylbenzoic acid.

Stereoselective Reduction Strategies to Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-chloro-4-hydroxy-2-methylphenyl)methanol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is generally unreactive towards other functional groups like esters and amides under standard conditions.

For stereoselective reductions, particularly if a chiral center were present or introduced, more sophisticated reagents would be required. While this compound itself is achiral, the principles of stereoselective reduction are important in the broader context of organic synthesis. Chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, can be used to achieve high levels of enantioselectivity in the reduction of prochiral ketones. However, for the reduction of this specific achiral aldehyde to an achiral alcohol, standard reducing agents like NaBH₄ are sufficient and effective.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including esterification, etherification, and chelation.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents.

Esterification: The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, is an acid-catalyzed equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would involve reacting the compound with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to favor the formation of the ester, it is often necessary to remove water as it is formed. masterorganicchemistry.comchemguide.co.uk More efficient methods for esterification under mild conditions, such as the Yamaguchi esterification, utilize a mixed anhydride (B1165640) intermediate. organic-chemistry.org This could be particularly useful for a substituted phenol (B47542) like this compound to achieve high yields of the corresponding ester.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions with alkyl halides or other alkylating agents in the presence of a base. This reaction proceeds via the formation of a more nucleophilic phenoxide ion. For example, a general method for the etherification of phenols involves the use of an alkyl carboxylate in the presence of a carboxylic acid salt. google.com Palladium-catalyzed allylic etherification of phenols has also been reported as an efficient method for forming C-O bonds. frontiersin.org

A common etherification reaction involves the protection of the hydroxyl group. For instance, in the synthesis of related compounds, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde (B1581250) has been protected by reacting it with allyl bromide in the presence of a base like potassium carbonate to form 4-(allyloxy)-3-chlorobenzaldehyde. This reaction is typically carried out in a suitable solvent such as acetone (B3395972) and heated to reflux to ensure completion.

Table 1: Etherification Reaction of a Related Hydroxybenzaldehyde

| Reactant | Reagent | Base | Solvent | Condition | Product |

| 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Acetone | Reflux | 4-(Allyloxy)-3-chlorobenzaldehyde |

The arrangement of the hydroxyl and aldehyde groups in this compound, being ortho to each other, makes it a potential bidentate ligand capable of forming stable complexes with metal ions. This structural motif is similar to that of salicylaldehyde (B1680747) and its derivatives, which are well-known chelating agents. mdpi.comnih.gov

Substituted salicylaldehydes coordinate with metal ions, typically in a bidentate fashion through their carbonyl and phenolate (B1203915) oxygen atoms, forming a six-membered chelate ring. mdpi.comnih.gov A variety of metal complexes with substituted salicylaldehydes have been synthesized and studied, involving metal ions such as Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Fe(III). nih.govniscpr.res.in The stability of these complexes is influenced by the nature of the substituents on the salicylaldehyde ring.

The formation of these chelate complexes can be represented by the following general equilibrium:

Mⁿ⁺ + 2(H-salo-R) ⇌ [M(salo-R)₂] + 2H⁺

Where Mⁿ⁺ is a metal ion, and H-salo-R represents a substituted salicylaldehyde. The stability constants of these complexes can be determined using potentiometric titration methods. niscpr.res.in For this compound, the presence of the electron-withdrawing chloro group and electron-donating methyl and hydroxyl groups would influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability of the resulting metal complexes.

Table 2: Metal Ions Known to Form Complexes with Substituted Salicylaldehydes

| Metal Ion | Coordination |

| Cu(II) | Forms 1:1 and 1:2 complexes |

| Ni(II) | Forms 1:1 and 1:2 complexes |

| Co(II) | Forms 1:1 and 1:2 complexes |

| Zn(II) | Primarily forms 1:1 complexes |

| Mn(II) | Primarily forms 1:1 complexes |

| Fe(III) | Forms 1:3 complexes |

Reactivity of the Aromatic Methyl Group and Side-Chain Functionalization

The methyl group attached to the aromatic ring of this compound can also participate in chemical reactions, most notably oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a hydroxymethyl, an aldehyde, or a carboxylic acid group, depending on the oxidizing agent and reaction conditions. However, selective oxidation of the methyl group in the presence of the already existing aldehyde function can be challenging.

Halogenation: The conditions under which halogenation of an aromatic compound with a methyl group is carried out determine whether substitution occurs on the ring or on the methyl group (side-chain).

Ring Halogenation: In the presence of a Lewis acid catalyst (like AlCl₃ or Fe) and in the absence of UV light, electrophilic substitution on the aromatic ring is favored. chemguide.co.ukdocbrown.info

Side-Chain Halogenation: In the presence of UV light or at high temperatures, a free-radical mechanism leads to the substitution of hydrogen atoms on the methyl group with halogen atoms. libretexts.org This can lead to the formation of (chloromethyl), (dichloromethyl), and (trichloromethyl) derivatives. libretexts.org The haloform reaction is a specific example where a methyl ketone is completely halogenated at the methyl group in the presence of a base. libretexts.orgjove.com

For this compound, side-chain halogenation would provide a route to further functionalize the molecule, for example, by subsequent nucleophilic substitution on the halogenated methyl group.

Kinetic and Thermodynamic Aspects of Key Transformations Involving this compound

The rates and equilibria of reactions involving this compound are influenced by both kinetic and thermodynamic factors.

Kinetic Aspects: The rates of reactions involving substituted benzaldehydes are sensitive to the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the reaction rate constant (k) of a substituted reactant and the rate constant of the unsubstituted reactant (k₀), based on the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

For reactions where a negative charge develops in the transition state, such as nucleophilic addition to the carbonyl group, electron-withdrawing substituents (like the chloro group) generally increase the reaction rate (positive ρ value), while electron-donating groups (like the methyl and hydroxyl groups) decrease the rate. viu.ca

Conversely, for reactions where a positive charge develops in the transition state, the opposite trend is observed. viu.ca

The kinetics of OH oxidation of substituted phenolic compounds have been studied, showing that electron-donating groups enhance the reactivity of the benzene ring towards electrophilic radicals, leading to higher reaction rates. mdpi.com

Thermodynamic Aspects: The thermodynamics of reactions involving this compound are governed by changes in enthalpy (ΔH) and entropy (ΔS). A key thermodynamic principle relevant to this molecule is the chelate effect .

The chelate effect describes the enhanced stability of complexes formed by chelating ligands compared to complexes with analogous monodentate ligands. libretexts.orgdalalinstitute.com This increased stability is primarily due to a favorable entropy change. When a bidentate ligand like deprotonated this compound replaces two monodentate ligands (e.g., water molecules) from a metal ion's coordination sphere, the total number of independent molecules in the solution increases, leading to an increase in entropy. libretexts.orgyoutube.com

The Gibbs free energy change (ΔG) for the chelation process is given by the equation ΔG = ΔH - TΔS. A large positive ΔS makes ΔG more negative, thus favoring the formation of the chelate complex and resulting in a larger stability constant. dalalinstitute.com

Table 3: Thermodynamic Parameters in Chelation

| Parameter | Description | Contribution to Chelate Effect |

| ΔG (Gibbs Free Energy) | The overall energy change of the reaction. | A more negative value indicates a more stable complex. |

| ΔH (Enthalpy) | The heat change of the reaction. | Generally, a small, favorable contribution from the formation of metal-ligand bonds. |

| ΔS (Entropy) | The change in disorder of the system. | The primary driving force; a significant positive value due to the increase in the number of free molecules. |

Derivatization Strategies and Analogue Development Based on the 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde Scaffold

Design Principles for Structure-Activity Relationship (SAR) Studies (focused on in vitro or theoretical contexts)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 3-chloro-4-hydroxy-2-methylbenzaldehyde scaffold, SAR studies aim to systematically alter the molecule's components to identify which parts are crucial for its effects and to optimize its properties.

The core structure of this compound offers three primary sites for modification: the aldehyde group, the phenolic hydroxyl group, and the substituents on the aromatic ring. wisdomlib.org Each of these can be altered to probe their influence on the molecule's interactions with biological targets.

The Aldehyde Group: This functional group is a key site for chemical reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or condensed with amines or other nucleophiles to form a variety of derivatives. wikipedia.org These modifications can significantly alter the compound's electronic properties, size, and ability to form hydrogen bonds.

The Phenolic Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and can influence the molecule's acidity and solubility. pjmhsonline.compjmhsonline.com Its modification, for instance, through conversion to an ether or an ester, can reveal the importance of this hydrogen-bonding capability for biological activity. Studies on other phenolic compounds have shown that the number and position of hydroxyl groups can be crucial for their antioxidant activity. researchgate.netnih.gov

Aromatic Substituents: The chloro and methyl groups on the benzene (B151609) ring determine the electronic and steric nature of the molecule. harpercollege.edu Varying these substituents—for example, by replacing the chloro group with other halogens or the methyl group with larger alkyl groups—can provide insights into the size and electronic requirements of a potential binding site.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. nih.gov

Aldehyde Bioisosteres: The aldehyde group can be replaced with other functionalities that mimic its size and electronic characteristics. For instance, a nitrile group or certain five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles can serve as effective bioisosteres. hyphadiscovery.com These replacements can improve metabolic stability while maintaining key interactions.

Phenolic Hydroxyl Bioisosteres: The phenolic hydroxyl group can be replaced by other groups that can also act as hydrogen bond donors, such as a hydroxamic acid or a sulfonamide. These changes can alter the acidity and metabolic profile of the compound.

Synthesis of Diversified Libraries of this compound Analogues

The synthesis of a diverse library of analogues is essential for systematically exploring the SAR of the this compound scaffold. This involves performing a range of chemical transformations on the key functional groups.

The aldehyde group is a versatile handle for introducing molecular diversity. Common transformations include:

Reductive amination: Reaction with various primary and secondary amines to produce a wide range of substituted benzylamines.

Wittig and related reactions: Conversion of the aldehyde to an alkene, allowing for the extension of the carbon skeleton.

Condensation reactions: Formation of imines, oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles.

Addition of organometallic reagents: Grignard or organolithium reagents can be added to the aldehyde to generate secondary alcohols with new carbon-carbon bonds.

| Modification at Aldehyde Carbon | Reaction Type | Potential Reagents | Resulting Functional Group |

| Conversion to Amine | Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amine |

| Conversion to Alkene | Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Conversion to Oxime | Condensation | Hydroxylamine (B1172632) | Oxime |

| Conversion to Secondary Alcohol | Grignard Addition | Organomagnesium Halide | Secondary Alcohol |

The phenolic hydroxyl group can be readily derivatized to modulate its properties. pjmhsonline.compjmhsonline.com Key transformations include:

O-Alkylation: Formation of ethers by reacting the phenol (B47542) with alkyl halides in the presence of a base.

O-Acylation: Synthesis of esters through reaction with acyl chlorides or anhydrides.

Mitsunobu reaction: A mild method for forming ethers with a variety of alcohols.

| Transformation of Phenolic Hydroxyl | Reaction Type | Potential Reagents | Resulting Functional Group |

| Ether Formation | Williamson Ether Synthesis | Alkyl Halide, Base | Ether |

| Ester Formation | Acylation | Acyl Chloride, Base | Ester |

| Ether Formation | Mitsunobu Reaction | Alcohol, PPh₃, DEAD | Ether |

Further diversification can be achieved by modifying the aromatic ring itself. The existing substituents will direct the position of any new groups.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts reactions can introduce new substituents onto the ring, although the positions will be dictated by the directing effects of the existing groups.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed. This often requires prior conversion of the phenolic hydroxyl or the chloro group into a more reactive functionality (e.g., a triflate) to enable the introduction of a wide array of new substituents.

| Aromatic Ring Functionalization | Reaction Type | Potential Reagents | Potential Outcome |

| Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Addition of a bromine atom |

| Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Addition of a nitro group |

| C-C Bond Formation | Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst | Formation of a biaryl system |

| C-N Bond Formation | Buchwald-Hartwig Amination | Amine, Pd Catalyst | Formation of an arylamine |

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation

Combinatorial chemistry, in conjunction with high-throughput synthesis, offers a powerful paradigm for the rapid generation of large and diverse chemical libraries. These approaches are well-suited for the derivatization of the this compound scaffold, enabling the systematic exploration of the chemical space around this core structure.

Diversity-oriented synthesis (DOS) is a particularly relevant strategy. nih.govresearchgate.netnih.gov In the context of this compound, a DOS approach would involve leveraging its functional groups to participate in a variety of bond-forming reactions, leading to a wide array of molecular skeletons. For instance, the aldehyde group can be a key component in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. researchgate.netmdpi.com

One potential high-throughput strategy involves the immobilization of the scaffold on a solid support, allowing for the use of excess reagents and simplified purification. The phenolic hydroxyl group of this compound could be anchored to a resin, followed by a series of reactions targeting the aldehyde functionality.

A hypothetical high-throughput synthesis workflow could involve:

Parallel Aldehyde Derivatization: The aldehyde can undergo a multitude of reactions in parallel, such as reductive amination with a diverse set of primary and secondary amines, Wittig reactions with various phosphonium ylides, or condensation reactions with active methylene (B1212753) compounds.

Hydroxyl Group Modification: The phenolic hydroxyl group can be alkylated or acylated with a library of electrophiles to introduce further diversity.

Automated Purification: High-throughput purification techniques, such as automated flash chromatography or solid-phase extraction, would be employed to isolate the final products.

The table below illustrates a selection of potential reactions for library generation based on the this compound scaffold.

| Reaction Type | Reactant Class | Resulting Functional Group/Moiety |

| Reductive Amination | Primary & Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Carbonyls |

| Aldol Condensation | Ketones/Aldehydes | β-Hydroxy Carbonyls |

| Acylation of Hydroxyl | Acyl Halides/Anhydrides | Esters |

| Alkylation of Hydroxyl | Alkyl Halides | Ethers |

By employing these and other reactions in a combinatorial fashion, vast libraries of analogues can be synthesized and subsequently screened for biological activity, a process that can be accelerated through high-throughput screening methods. mdpi.comdigitellinc.com

Strategic Development of Novel Scaffolds Incorporating the this compound Core

Beyond simple derivatization, the this compound core can serve as a foundational building block for the synthesis of more complex and novel molecular scaffolds, particularly heterocyclic systems, which are prevalent in many pharmaceuticals. researchgate.net

Multicomponent Reactions for Heterocycle Synthesis:

As mentioned, multicomponent reactions are a powerful tool for the construction of diverse heterocyclic scaffolds. researchgate.net Salicylaldehydes, which are structurally related to this compound, are known to be excellent substrates in MCRs for the synthesis of a variety of heterocyclic systems. researchgate.net

For example, a three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and a third component (e.g., a C-H acid) could lead to the formation of highly substituted chromene derivatives. beilstein-journals.orgjwent.net Similarly, a Biginelli-type reaction could potentially yield dihydropyrimidinone scaffolds.

Synthesis of Fused Heterocyclic Systems:

The inherent reactivity of the ortho-disposed aldehyde and hydroxyl groups in salicylaldehyde (B1680747) analogues allows for the construction of fused heterocyclic systems. This reactivity can be extended to the this compound scaffold for the synthesis of novel benzofuran (B130515), chromene, and related structures.

Benzofuran Synthesis: The reaction of this compound with α-haloketones under basic conditions, known as the Rap-Stoermer reaction, can yield substituted benzofurans. jocpr.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.net These benzofuran scaffolds can be further functionalized to create a diverse range of compounds.

Coumarin (B35378) and Chromene Synthesis: Condensation reactions with active methylene compounds are a common route to coumarin and chromene derivatives. nih.govresearchgate.netnih.govislandarchives.ca For instance, the Knoevenagel or Perkin condensation of this compound with various reagents can lead to the formation of these important heterocyclic cores.

Quinoline (B57606) Synthesis: Although not a direct cyclization involving the hydroxyl group, the aldehyde functionality of this compound can be a key component in the synthesis of quinoline derivatives through reactions like the Friedländer annulation, where it is condensed with a compound containing an activated methylene group adjacent to an amino group. nih.goviipseries.orgnewsama.comresearchgate.netchemijournal.com

The following table provides examples of novel scaffolds that could be strategically developed from the this compound core.

| Target Scaffold | General Synthetic Strategy | Key Reagents |

| Substituted Benzofurans | Rap-Stoermer Reaction | α-Halo Ketones |

| Coumarin Derivatives | Knoevenagel/Perkin Condensation | Acetic Anhydride (B1165640), Malonic Acid Derivatives |

| Chromene Derivatives | Condensation/Cyclization | Active Methylene Compounds, Enolates |

| Quinoxaline Derivatives | Condensation/Cyclization | o-Phenylenediamines |

| Dihydropyrimidinones | Biginelli-type Reaction | β-Ketoester, Urea/Thiourea |

The strategic development of these novel scaffolds from this compound provides a pathway to new chemical entities with potentially unique biological activities. The substitution pattern of the starting material, with its chloro and methyl groups, offers a distinct starting point for creating analogues that are not readily accessible from unsubstituted salicylaldehyde.

Mechanistic Insights into Biological Interactions of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde and Its Analogs at the Molecular Level Strictly in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Studies

Substituted benzaldehydes are a class of compounds known to interact with various enzymes, often leading to inhibition of their catalytic activity. The specific nature of this interaction is dictated by the type and position of substituents on the benzaldehyde (B42025) ring, which influence the compound's electronic and steric properties.

The interaction of an inhibitor with an enzyme can be quantitatively described by kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a measure of the inhibitor's potency. For substituted benzaldehydes, the mode of inhibition can vary. For instance, benzaldehyde itself has been shown to act as a partial noncompetitive inhibitor of mushroom tyrosinase nih.gov. The type of inhibition can be influenced by the substituents on the aromatic ring nih.gov.

Kinetic studies are crucial for elucidating the mechanism of inhibition. A common method involves measuring the initial reaction rates at various substrate and inhibitor concentrations and then fitting the data to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, in the study of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), IC₅₀ values were determined to quantify their inhibitory potency mdpi.comresearchgate.net.

Illustrative Data for Enzyme Inhibition Kinetics of a Substituted Benzaldehyde Analog:

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | 0.23 | Not Reported | Not Reported |

| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 | 1.29 | Not Reported | Not Reported |

| Benzaldehyde | Tyrosinase | 31.0 | Not Reported | Partial Noncompetitive |

This table presents data for analogous compounds to illustrate the type of information derived from kinetic characterization studies.

The binding of a substituted benzaldehyde to an enzyme can occur at the active site, where the substrate normally binds, or at an allosteric site, a location distinct from the active site. Binding at an allosteric site can induce a conformational change in the enzyme that alters the active site's geometry or dynamics, thereby modulating the enzyme's activity frontiersin.orgnih.gov.

Computational methods, such as molecular docking, are frequently employed to predict the binding mode and identify key interactions between the inhibitor and the enzyme's amino acid residues. For instance, molecular docking studies have been used to understand the binding of benzyloxybenzaldehyde derivatives to the ALDH1A3 isoform mdpi.comresearchgate.net. These studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex.

The concept of allosteric modulation is an emerging area in drug discovery, offering the potential for greater selectivity and novel mechanisms of action compared to traditional active-site inhibitors frontiersin.orgnih.gov. While direct evidence for allosteric modulation by 3-Chloro-4-hydroxy-2-methylbenzaldehyde is not available, the potential for such interactions exists for substituted benzaldehydes, depending on the specific enzyme target.

Many enzymes belong to larger families of related proteins. An important aspect of inhibitor characterization is to determine its selectivity for a particular enzyme over other members of the same family. High selectivity is often a desirable property for a therapeutic agent as it can minimize off-target effects.

Selectivity profiling involves testing the inhibitor against a panel of related enzymes. For example, benzyloxybenzaldehyde derivatives were tested against different aldehyde dehydrogenase (ALDH) isoforms (ALDH1A1, ALDH1A3, and ALDH3A1) to determine their selectivity mdpi.com. The results showed that some compounds were highly selective for ALDH1A3 mdpi.comresearchgate.net. The structural features of the benzaldehyde analogs, such as the nature and position of substituents, play a critical role in determining their selectivity profile.

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Phenolic compounds, including substituted benzaldehydes, can also exert their biological effects by binding to cellular receptors. This interaction can either mimic the action of the endogenous ligand (agonist) or block it (antagonist).

Receptor binding assays are used to quantify the affinity of a ligand for a receptor. The equilibrium dissociation constant (Kₑ) is a measure of this affinity, with lower Kₑ values indicating higher affinity. Radioligand binding assays are a common technique where a radiolabeled ligand competes with the test compound for binding to the receptor.

While specific receptor binding data for this compound are not available, studies on other phenolic compounds have demonstrated their ability to interact with various receptors, including estrogen receptors frontiersin.org. The binding affinity is influenced by the structural characteristics of the ligand, which determine its ability to fit into the receptor's binding pocket and form favorable interactions.

Illustrative Data for Receptor Binding of a Phenolic Analog:

| Compound | Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Assay Type |

| Lunasin (a peptide) | Dopamine D₁ Receptor | 60 ± 15 µM (Kᵢ) | Radioligand Binding Assay |

This table presents data for a different type of compound to illustrate the principles of receptor binding assays, as specific data for substituted benzaldehydes in this context is limited in the provided search results.

The binding of a ligand to a receptor often induces a conformational change in the receptor protein. This change is a critical step in the signal transduction process, leading to a cellular response for agonists, or preventing a response in the case of antagonists nih.govosti.gov.

Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence resonance energy transfer (FRET) can be used to study these conformational changes nih.gov. For example, studies on G-protein-coupled receptors (GPCRs) have shown that different ligands can induce distinct receptor conformations, leading to functionally selective signaling nih.gov. The specific conformational change induced by a substituted benzaldehyde would depend on its unique interactions within the receptor's binding pocket. Studies on human serum albumin have shown that the binding of para-substituted benzaldehyde derivatives can indeed alter the protein's conformation nih.gov.

Cellular Assays for Investigating Molecular Pathways (e.g., specific protein-protein interactions, gene transcription modulation)

Cellular assays are fundamental in elucidating how a compound like this compound influences cellular processes at the molecular level. These assays can reveal effects on specific protein-protein interactions and the modulation of gene transcription.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a powerful tool to determine if this compound activates or inhibits specific signaling pathways. In this technique, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. If the compound affects the signaling pathway that activates this transcription factor, a measurable change in the reporter protein's expression will occur.

Hypothetical Application for this compound:

| Pathway Investigated | Reporter Construct | Expected Outcome if Active |

| NF-κB Signaling | NF-κB response element-luciferase | Change in luciferase activity |

| MAPK/ERK Pathway | Serum response element (SRE)-luciferase | Change in luciferase activity |

| Estrogen Receptor Signaling | Estrogen response element (ERE)-luciferase | Change in luciferase activity |

Development of Fluorescent Probes for Intracellular Target Visualization

To visualize the intracellular targets of this compound, fluorescent probes can be developed. This involves chemically modifying the compound to attach a fluorophore without significantly altering its biological activity. Fluorescence microscopy can then be used to observe the probe's localization within the cell, providing clues about its site of action. The development of such probes is a sophisticated process that has been successfully applied to various bioactive molecules to study their intracellular behavior.

Antimicrobial Activity Studies in Defined In Vitro Culture Models (emphasis on mechanism of action)

Investigating the potential antimicrobial properties of this compound and its analogs requires a focus on their mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination against Microbial Strains

The first step in assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have utilized this method to quantify their antibacterial efficacy against various strains. For instance, the MIC of 2-hydroxy-4-methoxybenzaldehyde against Staphylococcus aureus was determined to be 1024 µg/ml. nih.gov

Hypothetical MIC Data for this compound Analogs:

| Compound | Microbial Strain | MIC (µg/mL) |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62-31.25 (µmol/L) |

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) |

Elucidation of Cellular Target Inhibition or Membrane Disruption Mechanisms

Once antimicrobial activity is established, the next step is to understand the mechanism. For some benzaldehyde derivatives, the mode of action involves interference with the structural and functional integrity of the cell membrane. nih.govnih.gov This can be investigated through various assays, such as measuring the release of intracellular components like proteins and nucleic acids, or by using fluorescent dyes that indicate membrane damage. nih.gov For example, studies on 2-hydroxy-4-methoxybenzaldehyde showed that it caused an increase in the release of intracellular proteins and nucleic acids from MRSA, indicating cell membrane disruption. nih.gov

Structural Biology Approaches to Protein-Ligand Complex Characterization (e.g., X-ray co-crystallography, Cryo-EM)

To gain a precise understanding of how this compound interacts with its protein targets, structural biology techniques are invaluable. X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) can provide atomic-level details of the binding interaction. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. While specific structural data for this compound is not available, the crystal structure of related compounds has been determined, providing a foundation for such studies.

Theoretical and Computational Investigations of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These theoretical methods can elucidate properties such as molecular orbital energies and charge distribution, which are key to predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For 3-chloro-4-hydroxy-2-methylbenzaldehyde, specific values for HOMO and LUMO energies and the corresponding energy gap have not been reported in published computational studies. Such data would typically be presented in a table format, as shown below for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes only and is not based on actual published research for this compound.)

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

A computational study on this compound would be expected to generate an MEP map and provide detailed analysis of the charge distribution. However, no such specific analysis is currently available in the literature.

Computational modeling can be employed to investigate reaction mechanisms, identifying intermediates and transition states. This involves calculating the potential energy surface of a reaction to determine the most favorable reaction pathway. For this compound, no specific reaction mechanisms have been computationally modeled or characterized in published research.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules.

MD simulations can be used to explore the different conformations a molecule can adopt in solution and their relative populations. This is important for understanding the molecule's flexibility and how its shape influences its properties and reactivity. There are no published studies detailing the conformational ensemble of this compound in any solvent.

The interaction of a solute with solvent molecules can significantly affect its behavior. MD simulations can model these interactions, including the formation and dynamics of hydrogen bonding networks. For this compound, which has a hydroxyl group, hydrogen bonding with protic solvents would be of particular interest. However, specific computational studies on the solvation and hydrogen bonding dynamics of this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models could be developed to predict its in vitro biological activities or theoretical reactivity based on its molecular features.

Descriptor Generation and Selection for Model Development

The foundation of a robust QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be calculated to capture its unique electronic, steric, and hydrophobic characteristics.

These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Randić index, Balaban index), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial descriptors.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

Following the generation of a large pool of descriptors, a crucial step is the selection of a subset of the most relevant descriptors to build the QSAR model. This is done to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods, such as correlation analysis, genetic algorithms, and stepwise multiple linear regression, can be employed for descriptor selection.

Statistical Validation and Predictive Power Assessment

Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. This is typically achieved through internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the training set of data from which it was built. Common internal validation methods include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

k-fold cross-validation: The dataset is randomly divided into k subsets. One subset is used as the validation set, and the remaining k-1 subsets are used for training. This is repeated k times, with each subset used once as the validation set.

External Validation: This is the most stringent test of a QSAR model's predictive ability. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development.

The performance of the QSAR model is evaluated using various statistical metrics, including:

Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validated coefficient of determination (Q²): A measure of the model's predictive ability obtained from cross-validation.

Root mean square error (RMSE): Measures the differences between values predicted by a model and the values observed.

A robust and predictive QSAR model for this compound would exhibit high values of R² and Q² and a low RMSE, indicating a strong correlation between the selected descriptors and the biological activity or reactivity and a high predictive capacity for new, similar compounds.

Molecular Docking and Virtual Screening Methodologies for In Vitro Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to identify potential biological targets and to elucidate its binding mechanism at the molecular level.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets